

# Early Studies on Fullerene-C60 Toxicity: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Fullerene-C60

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies investigating the toxicity of **Fullerene-C60**, covering research from its discovery into the early 2000s. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the initial toxicological assessments of this novel carbon allotrope. The guide summarizes key quantitative data, outlines experimental methodologies from seminal papers, and visualizes the then-proposed mechanisms of toxicity.

## Quantitative Toxicity Data

Early research on **Fullerene-C60** toxicity yielded a range of quantitative data, which varied significantly based on the preparation of the C60, the experimental model, and the route of administration. The insolubility of pristine C60 in aqueous solutions was a major confounding factor, with the methods used for solubilization or suspension greatly influencing the observed toxicity.

## In Vitro Cytotoxicity Data

The following table summarizes key in vitro cytotoxicity data from early studies. It is important to note that the use of different cell lines, C60 preparations (e.g., nano-C60 aggregates, derivatized C60), and assay methods contributes to the variability in the reported values.

Fullerene Type/Preparation	Cell Line	Assay	Endpoint	Result	Reference
nano-C60 aggregates	Human Dermal Fibroblasts (HDF)	Not Specified	LC50	20 ppb (µg/L)	Sayes et al., 2004
Pristine C60	Mouse L929 fibrosarcoma, Rat C6 glioma, U251 human glioma	Crystal Violet	LC50	~0.25 µg/mL	Isakovic et al., 2006
Hydroxylated Fullerene (C60(OH) <sub>n</sub> )	Mouse L929 fibrosarcoma, Rat C6 glioma, U251 human glioma	Crystal Violet	LC50	800–1000 µg/mL	Isakovic et al., 2006

## In Vivo Toxicity Data

In vivo studies provided the first insights into the systemic effects of **Fullerene-C60**. The route of administration was a critical determinant of the observed toxicity.

Fullerene Type/Preparation	Animal Model	Route of Administration	Dosage	Observation	Reference
Fullerene C60 in corn oil	Crl:CD(SD) rats	Oral gavage	Up to 1,000 mg/kg/day for 29 days	No deaths or treatment-related histopathological changes. [1]	Takahashi et al., 2012
Mixture of C60 and C70	Male and female rats	Oral gavage	2,000 mg/kg	No deaths or abnormalities observed.[1]	Mori et al., 2006
Water-soluble polyalkylsulfonated C60	Female rats	Oral gavage	2,500 mg/kg (acute)	No deaths occurred.[1]	Chen et al., 1998
C60 and C70 in olive oil	NMRI mice	Oral administration	Up to 3.6 mg/kg	No genotoxic activity observed in the Mammalian Micronucleus Test.[2]	N/A
C60 nanoparticle suspension with Tween 80	ICR mice	Not Specified	Up to 88 mg/kg x 2	Negative for in vivo clastogenic ability in the bone marrow micronucleus test.[3]	Shinohara et al., 2009
C60 fullerene nanoparticles	Male F344 rats	Nose-only inhalation	2.22 mg/m <sup>3</sup> (55 nm diameter) for 3 hours/day for 10 days	Increased total bronchoalveolar fluid (BALF)	N/A

protein  
concentration  
s.[4]

Lower  
concentration  
s of some  
cytokines and  
higher  
concentration  
s of others in  
BALF  
compared to  
controls.[5]

C60 fullerene  
microparticles

Male F344  
rats

Nose-only  
inhalation

2.35 mg/m<sup>3</sup>  
(0.93 µm  
diameter) for  
3 hours/day  
for 10 days

N/A

Significant  
increase in  
malformation  
s, pericardial  
edema, and  
mortality.[6]

C60

Embryonic  
zebrafish

Aqueous  
exposure

200 µg/L

N/A

C60(OH)<sub>24</sub>

Embryonic  
zebrafish

Aqueous  
exposure

>4000 ppb

Did not result  
in significant  
mortality until  
concentration  
s were above  
4000 ppb.[6]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are detailed protocols for key experiments cited in early **Fullerene-C60** toxicity research.

## Preparation of Aqueous Colloidal C60 Suspensions (nC60)

A common method for preparing aqueous suspensions of C60, often referred to as nano-C60 or nC60, was the solvent exchange method.

Protocol based on early methodologies:

- **Dissolution:** Dissolve pristine C60 powder in a suitable organic solvent, such as toluene or benzene, to create a saturated solution.
- **Sonication:** Sonicate the solution to ensure complete dissolution and dispersion of C60 aggregates.
- **Addition to Water:** Add the C60/organic solvent solution dropwise to vigorously stirring deionized water. The organic solvent begins to evaporate and/or dissolve in the water, leaving behind a colloidal suspension of C60 nanoparticles.
- **Solvent Removal:** Continue stirring for an extended period (e.g., 24-48 hours) in an open container or under reduced pressure to facilitate the complete removal of the organic solvent.
- **Characterization:** Characterize the resulting aqueous C60 suspension for particle size distribution (e.g., using dynamic light scattering), concentration (e.g., by UV-Vis spectrophotometry after extraction into toluene), and morphology (e.g., using transmission electron microscopy).

## In Vitro Cytotoxicity Assessment: Crystal Violet Assay

The crystal violet assay was used in early studies to assess cell viability by staining the adherent, living cells.

Protocol adapted from Isakovic et al. (2006):

- **Cell Seeding:** Seed cells (e.g., L929, C6, or U251) in 96-well plates at a density of  $1 \times 10^4$  cells per well and allow them to adhere overnight.
- **Treatment:** Expose the cells to various concentrations of the C60 preparation (e.g., pristine nano-C60 or hydroxylated C60) for a specified duration (e.g., 24 hours).

- **Washing:** After the incubation period, carefully wash the cells with phosphate-buffered saline (PBS) to remove dead, non-adherent cells.
- **Fixation:** Fix the remaining adherent cells with methanol for 10 minutes at room temperature.
- **Staining:** Stain the fixed cells with a 1% crystal violet solution for 10 minutes at room temperature.
- **Washing:** Thoroughly wash the plates with water to remove excess stain.
- **Solubilization:** Dissolve the bound crystal violet in 33% acetic acid.
- **Quantification:** Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

## Genotoxicity Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay was employed to detect DNA strand breaks in individual cells, providing an early indication of genotoxicity.

General Protocol from early studies:

- **Cell Preparation:** Prepare a single-cell suspension from the control and C60-treated samples.
- **Embedding in Agarose:** Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** Immerse the slides in a lysis solution (typically containing a high concentration of salt and a detergent like Triton X-100) to disrupt the cell and nuclear membranes, leaving the DNA as a nucleoid.
- **Alkaline Unwinding:** Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

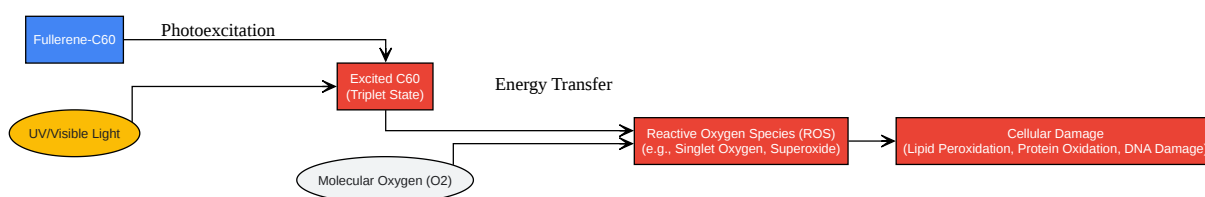
- **Electrophoresis:** Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- **Visualization and Analysis:** Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

## Signaling Pathways and Mechanisms of Toxicity

Early investigations into the mechanisms of **Fullerene-C60** toxicity primarily focused on oxidative stress, apoptosis, and mitochondrial dysfunction. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways based on the understanding from that era.

### C60-Induced Oxidative Stress

A prevalent hypothesis in early research was that C60, particularly under photo-irradiation, could generate reactive oxygen species (ROS), leading to cellular damage.

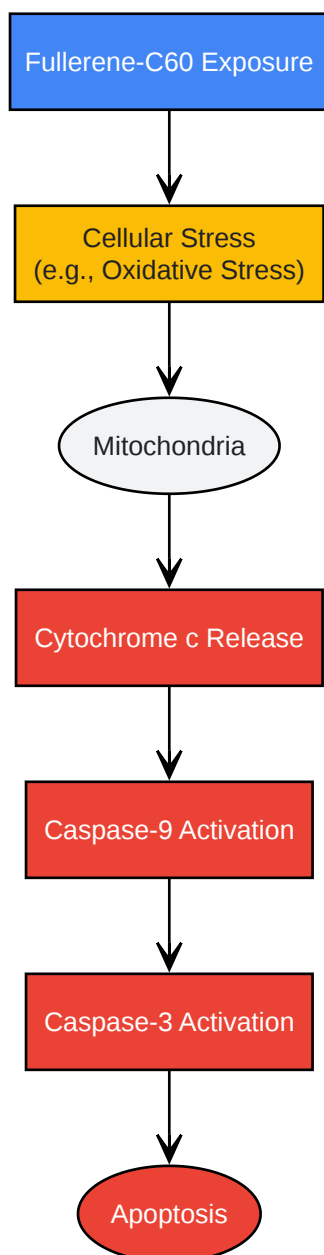


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Caption: Proposed pathway of C60-induced oxidative stress through photoexcitation.

### C60-Mediated Apoptosis

Evidence from early studies suggested that C60 could induce programmed cell death, or apoptosis, in certain cell types. This process was often linked to the activation of caspases.



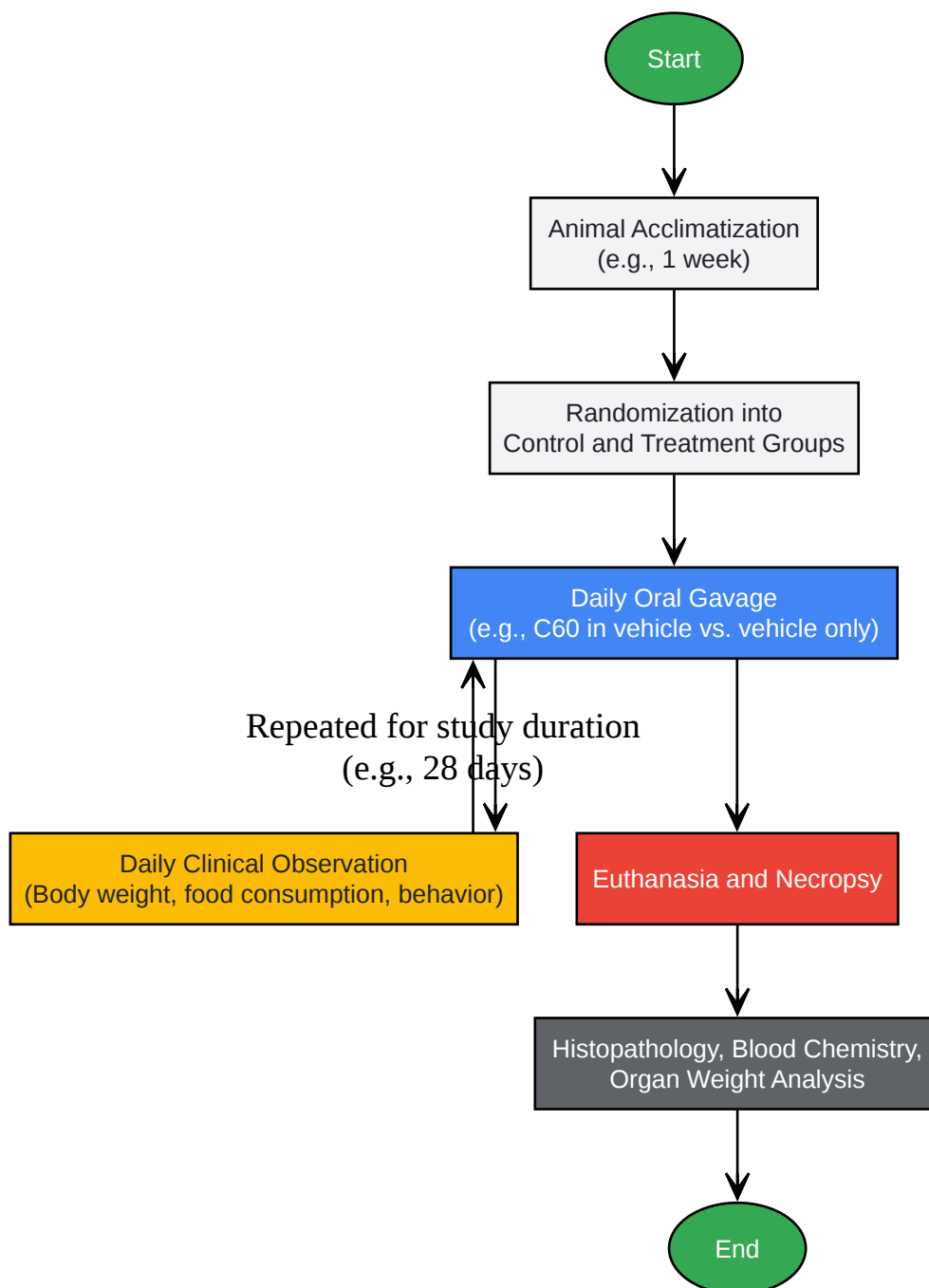
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Caption: Simplified cascade of C60-induced apoptosis via the mitochondrial pathway.

## Experimental Workflow for In Vivo Oral Toxicity Study



The following diagram outlines a typical workflow for an in vivo oral toxicity study of **Fullerene-C60** in a rodent model, based on the methodologies of early investigations.



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Caption: Workflow for a typical early in vivo oral toxicity study of **Fullerene-C60**.

## Conclusion

The early toxicological evaluation of **Fullerene-C60** was characterized by a significant degree of variability, largely attributable to the challenges of working with a hydrophobic nanomaterial and the nascent understanding of its interactions with biological systems. Key takeaways from this initial period of research include:

- **Pristine C60's Low Acute Oral Toxicity:** In its pure, unfunctionalized form, C60 demonstrated low acute toxicity when administered orally to rodents, even at high doses.<sup>[1]</sup>
- **The Influence of Solubilization and Derivatization:** The method of preparation and any chemical modifications to the C60 cage profoundly impacted its toxicity. Aqueous suspensions of nano-C60 aggregates and certain derivatives showed greater cytotoxicity than pristine C60.
- **Oxidative Stress as a Primary Mechanism:** A recurring theme in early toxicity studies was the role of oxidative stress, particularly under photo-irradiation, as a key mechanism of C60-induced cellular damage.
- **Induction of Apoptosis:** Several studies provided evidence that C60 could trigger programmed cell death through the activation of caspase cascades.<sup>[5][7][8]</sup>
- **Genotoxicity Remained a Question:** While some studies suggested a potential for DNA damage, others found no evidence of genotoxicity in standard assays like the micronucleus test.<sup>[2][3]</sup>

This foundational body of work laid the groundwork for decades of subsequent research into the biocompatibility and potential biomedical applications of fullerenes. It highlighted the critical importance of material characterization and the need for standardized protocols in nanotoxicology. For drug development professionals, these early studies underscore the necessity of carefully considering the physicochemical properties of fullerene-based materials and their potential to induce oxidative stress and apoptosis.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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